4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a methoxy group, and a pyridin-2-ylmethyl substituent, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions, followed by cyclization.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-4-one core using methyl iodide and a base such as potassium carbonate.
Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where the chromen-4-one derivative reacts with pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or triethylamine.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of new alkyl or acyl groups.
Scientific Research Applications
4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Modulation of Signaling Pathways: Interacting with signaling molecules and receptors to modulate cellular pathways related to inflammation, cell proliferation, and apoptosis.
Induction of Cellular Responses: Triggering cellular responses such as oxidative stress, cell cycle arrest, or apoptosis through its interaction with cellular components.
Comparison with Similar Compounds
4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin and 4-hydroxycoumarin, which share the chromen-4-one core but differ in their substituents.
Flavonoids: Compounds like quercetin and kaempferol, which have similar structural features but differ in their biological activities and applications.
Benzamide Derivatives: Compounds like N-(2-pyridylmethyl)benzamide and N-(4-methoxybenzyl)benzamide, which share the benzamide moiety but differ in their substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C24H20N2O5 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C24H20N2O5/c1-15-23(22(27)20-11-10-19(29-2)13-21(20)30-15)31-18-8-6-16(7-9-18)24(28)26-14-17-5-3-4-12-25-17/h3-13H,14H2,1-2H3,(H,26,28) |
InChI Key |
RRBGXMCINHPMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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